2-(6-Bromo-1H-indol-3-yl)ethanol
Overview
Description
2-(6-Bromo-1H-indol-3-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and other biologically active molecules. The presence of a bromine atom at the 6-position of the indole ring and an ethanol group at the 3-position makes this compound unique and potentially useful in various scientific research applications.
Scientific Research Applications
2-(6-Bromo-1H-indol-3-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that indole derivatives, such as 2-(6-bromo-1h-indol-3-yl)ethanol, play a significant role in cell biology . They have been found in many important synthetic drug molecules and have been used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that this compound may interact with its targets, leading to changes at the cellular level.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
The compound’s molecular weight is 2401 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c, suggesting that these environmental conditions may influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-(6-Bromo-1H-indol-3-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, which can influence metabolic processes. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby affecting cellular communication and function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. This modulation of gene expression can lead to changes in cellular behavior, such as increased or decreased cell growth . Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity . For instance, this compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . These molecular interactions ultimately contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At higher doses, this compound may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular and organismal health changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body . Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to various cellular compartments, depending on its chemical properties and interactions with intracellular proteins . This localization can influence the compound’s accumulation and activity within different tissues and organs .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism . The precise subcellular localization of this compound is determined by its interactions with cellular machinery and its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol typically involves the bromination of indole followed by the introduction of an ethanol group. One common method is the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 6-bromoindole can then be reacted with ethylene oxide under basic conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-1H-indol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 2-(6-Bromo-1H-indol-3-yl)acetaldehyde or 2-(6-Bromo-1H-indol-3-yl)acetic acid.
Reduction: 2-(1H-indol-3-yl)ethanol.
Substitution: 2-(6-Amino-1H-indol-3-yl)ethanol or 2-(6-Mercapto-1H-indol-3-yl)ethanol.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethanol: Lacks the bromine atom, which may result in different biological activities.
6-Bromoindole: Lacks the ethanol group, which may affect its solubility and reactivity.
2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine: A bisindole derivative with potential antibacterial and antibiofilm activities.
Uniqueness
2-(6-Bromo-1H-indol-3-yl)ethanol is unique due to the presence of both a bromine atom and an ethanol group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIPJGAEJCDVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596702 | |
Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214915-72-7 | |
Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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